(S)-Lisofylline

Descripción general

Descripción

(S)-Lisofylline is a stereoisomer of lisofylline, a compound derived from pentoxifylline. It is known for its anti-inflammatory and immunomodulatory properties. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and conditions involving oxidative stress.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Lisofylline typically involves the stereoselective reduction of pentoxifylline. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the process is carried out under controlled temperatures to ensure the selectivity of the (S)-enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chiral resolution techniques. This can include the use of chiral chromatography or enzymatic resolution to separate the (S)-enantiomer from its racemic mixture. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.

Análisis De Reacciones Químicas

Reaction Steps

-

Non-selective oxidation of racemic LSF :

-

Catalyzed by laccase from Trametes versicolor (LTv) with TEMPO radical mediator.

-

Converts racemic LSF to pentoxifylline (PTX) using air/O₂ as the oxidant.

-

Key conditions :

-

-

Stereoselective bioreduction of PTX :

Table 1: Solvent Screening for LTv/TEMPO Oxidation

| Solvent | LogP⁺ | Minimal Co-solvent (% v/v) | Conversion (%) |

|---|---|---|---|

| Acetone | -0.24 | 20 | 40 |

| Methanol | -0.81 | 15 | 16 |

| Ethyl acetate | 0.68 | 50 | <5 |

Notes :

-

Acetone (20% v/v) optimized for substrate solubility and enzyme activity.

-

Higher logP solvents (e.g., ethyl acetate) showed poor compatibility with the aqueous buffer.

Table 2: Metal Ion Effects on Oxidation Efficiency

| Metal Ion (1 mM) | Conversion (%) |

|---|---|

| None | 30 |

| Cu²⁺ | 76 |

| Fe²⁺ | 45 |

| Mg²⁺ | 32 |

Key Insight : Cu²⁺ ions enhance LTv activity by stabilizing the enzyme’s tertiary structure.

Biocatalytic Deracemization Challenges

-

Suicide inactivation : Accumulation of oxoammonium cations (from TEMPO) oxidizes glycosyl moieties on LTv, reducing catalytic efficiency at high conversions (>90%) .

-

Yield limitations : Each 1% drop in oxidation conversion reduces the final ee of (S)-LSF by 1%, necessitating near-quantitative PTX formation .

Alternative Synthetic Routes

-

Lipase-catalyzed kinetic resolution (KR) :

-

Microbial reduction :

Metabolic Transformations

(S)-LSF undergoes oxidative metabolism to form pentoxifylline and lisofylline 4,5-diol, mediated by hepatic enzymes .

Patent Literature

Aplicaciones Científicas De Investigación

Pharmacological Properties and Mechanisms of Action

(S)-Lisofylline exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

- Anti-inflammatory Effects : LSF has been shown to inhibit pro-inflammatory cytokines, which play a critical role in conditions such as type 1 diabetes and acute lung injury. It reduces the production of TNF-α and IL-1β while promoting IL-10 synthesis in human leukocytes .

- Insulin Secretion Modulation : Research indicates that LSF protects pancreatic β-cells from cytokine-induced dysfunction, enhancing insulin secretion under stress conditions. This effect is mediated through the modulation of mitochondrial activity and cellular viability .

- Renal Protection : In studies involving human mesangial cells, LSF demonstrated the ability to reduce extracellular matrix accumulation and growth factor production under chronic high glucose conditions, suggesting its potential in treating diabetic nephropathy .

Type 1 Diabetes Management

This compound is under investigation for its role in managing type 1 diabetes. It has been shown to:

- Improve insulin secretion in response to glucose stimulation.

- Ameliorate β-cell dysfunction induced by pro-inflammatory cytokines such as IL-1β .

Acute Lung Injury and ARDS

Despite initial promise, clinical trials have shown mixed results regarding LSF's efficacy in treating acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). A randomized controlled trial indicated no significant mortality benefit or improvement in organ failure resolution among patients treated with LSF compared to placebo .

Autoimmune Disorders

As a STAT4 inhibitor, LSF may have potential applications in treating other autoimmune disorders, given its ability to modulate immune responses .

Table 1: Summary of Key Findings on this compound Applications

Case Study 1: Efficacy in Type 1 Diabetes

In a study involving streptozotocin-treated rats, administration of LSF significantly improved oral glucose tolerance compared to controls. The results indicated enhanced insulin release during glucose challenges, suggesting a direct effect on pancreatic β-cell function .

Case Study 2: Clinical Trial for ALI/ARDS

A multicenter trial with 235 patients assessed LSF's effectiveness in reducing mortality from ALI/ARDS. The study concluded that LSF did not significantly improve outcomes compared to placebo, highlighting the need for further research into its clinical utility in this area .

Mecanismo De Acción

The mechanism of action of (S)-Lisofylline involves its interaction with various molecular targets and pathways:

Molecular Targets: It primarily targets inflammatory cytokines and oxidative stress markers.

Pathways Involved: The compound modulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the production of pro-inflammatory cytokines. It also enhances the activity of antioxidant enzymes, thereby mitigating oxidative stress.

Comparación Con Compuestos Similares

Pentoxifylline: The parent compound from which (S)-Lisofylline is derived.

®-Lisofylline: The other enantiomer of lisofylline.

Theophylline: A structurally related compound with bronchodilator properties.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological activities compared to its ®-enantiomer and other related compounds. Its ability to selectively modulate inflammatory and oxidative pathways makes it a valuable compound in therapeutic research.

Actividad Biológica

(S)-Lisofylline (LSF) is a synthetic methylxanthine derivative that has garnered attention for its potential therapeutic applications, particularly in the context of diabetes and inflammatory diseases. This article synthesizes findings from various studies to elucidate the biological activity of LSF, focusing on its pharmacokinetics, anti-inflammatory properties, and potential clinical applications.

Overview of this compound

This compound is the R-(−) enantiomer of the metabolite M1 of pentoxifylline. It is primarily recognized for its anti-inflammatory and immunomodulatory properties, making it a candidate for treating conditions like type 1 diabetes and acute lung injury. The compound works by modulating immune responses and reducing pro-inflammatory cytokines.

Pharmacokinetics

A study developed a physiologically based pharmacokinetic (PBPK) model to evaluate LSF's pharmacokinetics in mice, predicting its behavior in humans. Key findings include:

- Serum Concentrations : Following intravenous administration, LSF concentrations were measured in various tissues (brain, liver, kidneys, etc.) over 60 minutes.

- Clearance Rates : The intrinsic hepatic clearance was estimated at 5.427 ml/min, with renal clearance calculated as zero, indicating that LSF is primarily metabolized by the liver .

- Human Predictions : The model predicted that oral administration would yield significantly lower tissue concentrations compared to intravenous dosing, suggesting limited pharmacological effects via oral routes .

Anti-Inflammatory Mechanisms

This compound exhibits several mechanisms that contribute to its anti-inflammatory effects:

- Cytokine Modulation : LSF suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-1β while enhancing IL-10 production in human leukocytes .

- Prevention of Diabetes Onset : In NOD mice models, LSF has been shown to prevent the onset of autoimmune diabetes by reducing IFN-γ production and inhibiting macrophage infiltration into pancreatic islets . This suggests a protective role against β-cell dysfunction.

Table 1: Summary of Biological Activities of this compound

Acute Lung Injury Trials

Despite promising preclinical results, clinical trials investigating LSF for acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) have yielded mixed outcomes:

- A randomized controlled trial involving 235 patients found no significant difference in mortality rates or organ failure resolution between those treated with LSF and those given a placebo. The trial was halted due to futility after interim analysis showed no beneficial effects .

Diabetes Treatment Potential

Research indicates that LSF may have therapeutic benefits for type 1 diabetes by preserving β-cell function and enhancing insulin secretion under inflammatory conditions. In vitro studies demonstrated that LSF protects islet cells from cytokine-induced damage, suggesting its potential as a treatment option for diabetes management .

Case Studies

Several case studies highlight the diverse applications of this compound:

- Diabetes Prevention in NOD Mice :

- Hematological Recovery Post-Chemotherapy :

Propiedades

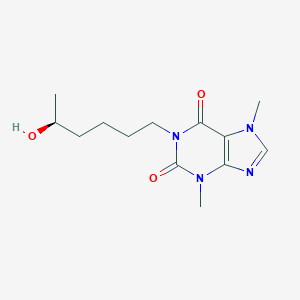

IUPAC Name |

1-[(5S)-5-hydroxyhexyl]-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMXQKNUPPXBRG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100324-80-9 | |

| Record name | (S)-Lisophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100324809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LISOFYLLINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N939YFB9KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.